Tert-butyl 3-(bromomethyl)-6-methoxy-1H-indazole-1-carboxylate
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Overview
Description
Tert-butyl 3-(bromomethyl)-6-methoxy-1H-indazole-1-carboxylate is an organic compound that belongs to the indazole family This compound is characterized by the presence of a tert-butyl ester group, a bromomethyl group, and a methoxy group attached to the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(bromomethyl)-6-methoxy-1H-indazole-1-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, thiols, or ethers can be formed.
Oxidation Products: Oxidized derivatives of the indazole ring or the methoxy group.
Hydrolysis Products: The corresponding carboxylic acid and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 3-(bromomethyl)-6-methoxy-1H-indazole-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds and drug candidates.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(bromomethyl)-6-methoxy-1H-indazole-1-carboxylate depends on its specific application and the target molecules involved. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, facilitating the attack by nucleophiles. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(bromomethyl)phenylcarbamate: Similar structure with a phenyl ring instead of an indazole ring.
Tert-butyl bromoacetate: Contains a bromomethyl group and a tert-butyl ester group but lacks the indazole core.
Methyl 3-(bromomethyl)-6-methoxy-1H-indazole-1-carboxylate: Similar structure with a methyl ester group instead of a tert-butyl ester group.
Uniqueness
Tert-butyl 3-(bromomethyl)-6-methoxy-1H-indazole-1-carboxylate is unique due to the combination of its functional groups and the indazole core, which imparts specific reactivity and potential biological activity. The presence of the tert-butyl ester group enhances its stability and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C14H17BrN2O3 |
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Molecular Weight |
341.20 g/mol |
IUPAC Name |
tert-butyl 3-(bromomethyl)-6-methoxyindazole-1-carboxylate |
InChI |
InChI=1S/C14H17BrN2O3/c1-14(2,3)20-13(18)17-12-7-9(19-4)5-6-10(12)11(8-15)16-17/h5-7H,8H2,1-4H3 |
InChI Key |
VELDGFGMQITZEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)OC)C(=N1)CBr |
Origin of Product |
United States |
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